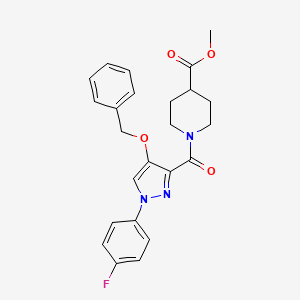

methyl 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate

Description

Historical Development of Pyrazole-Based Medicinal Chemistry

The pyrazole nucleus has been a cornerstone of drug discovery since the 20th century, with early applications in anti-inflammatory agents like phenylbutazone. Its resurgence in the 1990s led to blockbuster drugs such as Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor for arthritis, and Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer. Pyrazole’s tautomerism and dual nitrogen atoms enable diverse interactions with biological targets, including hydrogen bonding and π-π stacking. For instance, 5-aminopyrazole derivatives have demonstrated potent reactive oxygen species (ROS) inhibition in platelets (IC~50~ = 1.05–0.55 μM) and endothelial cells, highlighting their anti-inflammatory potential. The scaffold’s adaptability is further evidenced by its use in antimicrobial agents, with 3-aminopyrazoles showing efficacy against multidrug-resistant bacterial strains.

Significance of Piperidine Moieties in Drug Discovery

Piperidine, a six-membered heterocycle with one nitrogen atom, underpins over 70 FDA-approved drugs, including the antipsychotic risperidone and the anticoagulant apixaban. Its chair conformation enhances metabolic stability, while the basic nitrogen facilitates salt formation for improved solubility. Piperidine derivatives are particularly prevalent in central nervous system (CNS) therapeutics due to their blood-brain barrier permeability. For example, fexofenadine, a piperidine-based antihistamine, achieves 70% oral bioavailability through optimized lipophilicity. The piperidine-4-carboxylate moiety in the subject compound may further enhance binding to proteolytic enzymes or neurotransmitter receptors, as seen in protease-activated receptor (PAR) antagonists.

Emergence of Hybrid Molecular Designs in Medicinal Chemistry

Hybrid molecules synergize pharmacophores from distinct bioactive scaffolds to overcome single-target limitations. Recent successes include the spiropyrazoline-protoflavone hybrids, which exhibit 2–4× selective cytotoxicity against triple-negative breast cancer (MDA-MB-231 cells) compared to parent fragments. The subject compound’s design follows this paradigm, merging pyrazole’s kinase inhibitory potential with piperidine’s CNS penetration. Computational studies on analogous hybrids reveal additive binding energies at p53-MDM2 and ataxia telangiectasia and Rad3-related (ATR) kinase sites, suggesting multi-mechanistic activity.

Structural Significance of Benzyloxy and Fluorophenyl Substituents

The benzyloxy group at position 4 of the pyrazole ring enhances MAO-B inhibition, as demonstrated by compounds 9e and 10e (IC~50~ = 0.35–0.19 μM) through π-π interactions with Tyr398 and Tyr188 in the enzyme’s substrate cavity. Fluorine’s electronegativity at the 4-fluorophenyl moiety modulates electron density, improving target affinity and metabolic stability. In trans-2-fluoro-1-phenylcyclopropylamine derivatives, para-fluorination increases MAO-A selectivity 100-fold compared to non-fluorinated analogs. These substituents collectively optimize the hybrid’s pharmacodynamic and pharmacokinetic profile.

Research Objectives and Scope

This analysis aims to:

- Correlate the compound’s substituents with documented bioactivities of analogous structures.

- Propose mechanistic pathways based on hybrid molecular interactions.

- Identify gaps for future structure-activity relationship (SAR) studies.

Table 1: Key Structural Features and Their Therapeutic Implications

The integration of these moieties suggests potential in neurodegenerative diseases (via MAO-B inhibition) and oncology (via kinase modulation). Future research should explore isoform selectivity and in vivo pharmacokinetics to validate these hypotheses.

Properties

IUPAC Name |

methyl 1-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4/c1-31-24(30)18-11-13-27(14-12-18)23(29)22-21(32-16-17-5-3-2-4-6-17)15-28(26-22)20-9-7-19(25)8-10-20/h2-10,15,18H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPRAAAZJIUGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis involves a multi-step process, beginning with the preparation of intermediate compounds.

Formation of the pyrazole ring: : This is usually achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

Introduction of the benzyl group: : Benzylation can be performed using benzyl chloride and a suitable base.

Formation of the piperidine ring: : This typically involves the cyclization of a suitably substituted carbonyl compound.

Industrial production methods: : Industrial production would likely follow a similar multi-step synthesis but optimized for scale. This includes using large-scale reactors, continuous flow methods, and efficient purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes

Oxidation: : The compound can undergo oxidation, especially at the benzyloxy or piperidine ring, depending on the reagents and conditions used.

Reduction: : Reduction could target the pyrazole ring or the fluorophenyl group, usually using hydrogenation or hydride donors.

Substitution: : Various substituents on the pyrazole or piperidine ring could be replaced under appropriate conditions.

Common reagents and conditions

Oxidation: : Reagents like KMnO₄, CrO₃, or PCC.

Reduction: : Catalysts like Pd/C with hydrogen gas or reducing agents like NaBH₄.

Substitution: : Halogenation agents for electrophilic substitution, or strong bases for nucleophilic substitution.

Major products

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Alcohols or amines.

Substitution: : Variously substituted pyrazole or piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including methyl 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate, have shown promising anticancer properties. A study highlighted the compound's ability to inhibit specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent against various cancer types, including breast and melanoma cancers .

Antiviral Properties

The compound has also been investigated for its antiviral activities. Certain pyrazole derivatives have demonstrated effectiveness against viruses such as HIV and measles virus, showcasing the potential of this class of compounds in developing antiviral medications .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has shown significant activity against various bacterial strains, indicating its utility in treating infections caused by resistant bacteria .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrazole compounds, particularly their role as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). This kinase is implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). The ability of this compound to modulate ASK1 activity suggests its potential in neuroprotective therapies .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic methodologies have been developed to create this compound and its analogs, allowing researchers to explore structure-activity relationships (SAR) that enhance biological activity while minimizing side effects .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with IC50 values demonstrating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antiviral Activity

In vitro studies assessed the antiviral potential of this compound against HIV strains with resistance mutations. The findings revealed that the compound exhibited a low EC50 value, indicating strong antiviral activity and suggesting its potential for further development as an antiviral agent .

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, targeting specific proteins or receptors. The benzyl and fluorophenyl groups may participate in pi-stacking interactions, while the carboxylate group could form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Research Findings

Substituent Effects on Lipophilicity and Bioavailability

Functional Group Implications

- Methyl Ester vs. Piperidine Ketone : The methyl ester in the target compound offers greater hydrolytic stability compared to the ketone in , which may undergo reduction or nucleophilic attack. However, the ketone in provides a reactive site for further derivatization.

- Ester Chain Length : The ethyl ester in (Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) may confer slightly improved solubility in lipidic environments compared to the methyl ester in the target compound, albeit with a trade-off in metabolic stability .

Biological Activity

Methyl 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C24H24FN3O4 and a molecular weight of 437.471 g/mol, this compound features a piperidine ring linked to a pyrazole moiety, which is further substituted with a benzyloxy group and a fluorophenyl group. These unique structural characteristics contribute to its diverse biological activities, making it an interesting subject for medicinal chemistry research.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine with a suitable carbonyl compound.

- Introduction of Functional Groups : The benzyloxy and fluorophenyl groups are introduced through nucleophilic substitution reactions, utilizing appropriate halides.

- Piperidine Attachment : The final step involves the attachment of the piperidine ring, creating the complete structure.

These synthetic methods highlight the versatility in constructing complex pyrazole-containing compounds, which can be further modified to enhance their biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound's mechanism of action likely involves interaction with tubulin, inhibiting polymerization and thus disrupting mitotic processes .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Tubulin inhibition |

| SiHa | 12 | Induction of apoptosis |

| PC-3 | 15 | Cell cycle arrest |

Anti-inflammatory and Analgesic Properties

The compound also exhibits anti-inflammatory and analgesic activities. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain responses. This activity suggests potential applications in treating inflammatory diseases and pain management .

Antimicrobial Activity

Preliminary bioassays indicate that this compound possesses antimicrobial properties against various pathogens. These findings suggest its potential as an antifungal agent and its application in agricultural settings for plant growth regulation .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer efficacy of this compound on MCF-7 cells. The study utilized a dose-response curve to determine the IC50 value, revealing significant cytotoxicity at concentrations as low as 10 µM. Further analysis indicated that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of this compound using an animal model of arthritis. Treatment with this compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups, underscoring its therapeutic potential in inflammatory conditions .

Q & A

Q. What are the key synthetic strategies for preparing methyl 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate?

The compound is synthesized via multi-step protocols, typically involving:

- Core template assembly : A 1,5-diarylpyrazole scaffold is constructed through condensation reactions, as seen in analogous pyrazole-piperidine hybrids (e.g., SR141716 derivatives) .

- Piperidine functionalization : The piperidine ring is introduced via nucleophilic substitution or coupling, with benzyloxy and carboxylate groups added using protecting-group strategies (e.g., methyl ester protection) .

- Final acylation : The pyrazole-3-carbonyl group is attached to the piperidine nitrogen via amide bond formation under conditions like EDCI/HOBt catalysis . Critical step : Optimize reaction temperature and solvent polarity to avoid racemization or side reactions during acylation.

Q. How is the compound’s structural identity confirmed?

Structural characterization employs:

- X-ray crystallography : Resolves the 3D conformation of the pyrazole-piperidine core and substituent orientation (e.g., dihedral angles between aryl rings) .

- NMR spectroscopy : Key signals include the benzyloxy methylene protons (δ ~4.5–5.0 ppm) and the piperidine carbamate carbonyl (δ ~170 ppm in NMR) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHFNO) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing bioactivity in analogs of this compound?

- Substituent variation : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on receptor binding .

- Stereochemical control : Introduce chiral centers (e.g., methyl substituents on piperidine) and evaluate enantiomer-specific activity via chiral HPLC separation .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays and plasma protein binding via equilibrium dialysis . Data contradiction note : Fluorine substitution at the 4-fluorophenyl group may enhance target affinity but reduce solubility—balance via logP optimization .

Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved?

- Mechanistic deconvolution : Use CRISPR-Cas9 knockout models to confirm target engagement (e.g., enzyme inhibition or receptor modulation) .

- Metabolite identification : Perform LC-MS/MS to detect active metabolites that may contribute to in vivo activity not observed in vitro .

- Formulation adjustments : Improve bioavailability via nanoemulsions or prodrug strategies if poor solubility limits in vivo exposure .

Q. What computational methods support SAR studies for this compound?

- Molecular docking : Map interactions between the pyrazole-carbonyl group and hydrophobic pockets of target proteins (e.g., kinases or GPCRs) .

- QSAR modeling : Train models using descriptors like polar surface area (TPSA) and hydrogen-bond acceptor count to predict permeability .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., benzyloxy to phenethyl) .

Methodological Guidelines

Q. How should stability and degradation pathways be analyzed?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions, then monitor degradation via HPLC .

- Degradant identification : Use HRMS and - HSQC NMR to identify hydrolysis products (e.g., piperidine-4-carboxylic acid from ester cleavage) .

Q. What safety protocols are essential for handling this compound?

- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (GHS Category 2B for skin/eye irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.